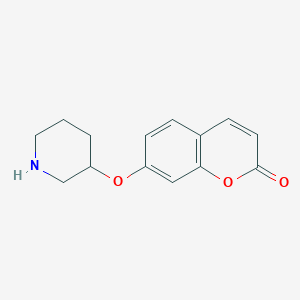
7-(3-Piperidinyloxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Piperidinyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Piperidinyloxy)-2H-chromen-2-one typically involves the reaction of 2H-chromen-2-one with 3-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperidinyloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature control, and purification methods are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(3-Piperidinyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the chromone core.
Substitution: Substitution reactions at the piperidinyloxy group can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(3-Piperidinyloxy)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-inflammatory and antioxidant properties. It may be used in the development of new therapeutic agents.
Medicine: The compound's biological activities suggest its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Ongoing research aims to explore its efficacy and safety in clinical settings.
Industry: In the pharmaceutical and agrochemical industries, this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mécanisme D'action
The mechanism by which 7-(3-Piperidinyloxy)-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activities. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
7-(2-Piperidinyloxy)-2H-chromen-2-one: A structural analog with a different position of the piperidinyloxy group.
7-(4-Piperidinyloxy)-2H-chromen-2-one: Another positional isomer with potential differences in biological activity.
7-(3-Piperidinyloxy)-4H-chromen-2-one: A related compound with a different chromone core structure.
Uniqueness: 7-(3-Piperidinyloxy)-2H-chromen-2-one is unique due to its specific position of the piperidinyloxy group, which influences its reactivity and biological activity
Propriétés
Numéro CAS |
946726-12-1 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
7-piperidin-3-yloxychromen-2-one |
InChI |
InChI=1S/C14H15NO3/c16-14-6-4-10-3-5-11(8-13(10)18-14)17-12-2-1-7-15-9-12/h3-6,8,12,15H,1-2,7,9H2 |
Clé InChI |
ZBGPCBWXZLBFHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















